(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
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Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 4-(4-fluorobenzenesulfonyl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine, is a complex molecule that contains an imidazole ring . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution
Result of Action
Given the broad range of activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-19-5-7-20(8-6-19)30(28,29)21-9-12-26(13-10-21)22(27)18-3-1-17(2-4-18)15-25-14-11-24-16-25/h1-8,11,14,16,21H,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZKJAWASOVOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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